2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol - 1040635-48-0

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Catalog Number: EVT-3061914
CAS Number: 1040635-48-0
Molecular Formula: C19H18ClN3O2S
Molecular Weight: 387.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: R-VK4-40, chemically known as (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide, is a structurally novel dopamine D3 receptor (D3R) antagonist. [] It exhibits high selectivity for D3R and demonstrates potential for treating opioid use disorder. Research indicates that R-VK4-40 effectively reduces blood pressure and heart rate and may mitigate opioid- and cocaine-induced cardiovascular changes. []

    Compound Description: R-VK4-116, chemically represented as (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide, is another novel D3R antagonist structurally distinct from R-VK4-40. [] Similar to R-VK4-40, it exhibits high selectivity for D3R and holds promise for treating opioid use disorder. Notably, R-VK4-116 also demonstrates a protective effect against cocaine-induced cardiovascular changes. []

  • Compound Description: Org 27569, chemically known as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide, represents a novel class of compounds that act as allosteric modulators of the cannabinoid CB1 receptor. [] Org 27569 displays a unique pharmacological profile by enhancing the binding of CB1 receptor agonists while acting as a functional antagonist. []

    Compound Description: Org 27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-94-dimethylamino-phenyl)-ethyl]-amide) is an allosteric modulator of the cannabinoid CB1 receptor, similar to Org 27569. [] Org 27759 exhibits a positive cooperative allosteric effect on CB1 receptor agonist binding while acting as a functional antagonist. []

    Compound Description: Org 29647, a unique compound represented as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, 2-enedioic acid salt, acts as an allosteric modulator of the CB1 receptor. [] Similar to Org 27569 and Org 27759, Org 29647 demonstrates a positive cooperative effect on CB1 receptor agonist binding while behaving as a functional antagonist. []

    Compound Description: PD-128,907, chemically designated as (S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl, is recognized as a dopamine D2/D3 agonist with a preferential affinity for D3 receptors. [] It induces yawning behavior in rats, a response attributed to D3 receptor activation. []

  • Compound Description: Quinelorane [(5aR-trans)-5,5a,6,7,8, 9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride] is a dopamine D2/D3 agonist known to elicit yawning behavior in rats. [] This response is attributed to its interaction with dopamine receptors, particularly D3 receptors. []

    Compound Description: Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine) is a dopamine agonist primarily used in treating Parkinson’s disease and restless legs syndrome. [] It acts on dopamine receptors, including D3 receptors, and is associated with inducing yawning behavior in rats. []

    Compound Description: 7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr] is a dopamine agonist known for its preferential affinity for D3 receptors. [] This compound is commonly employed in research to investigate the roles of D3 receptors in various physiological and behavioral processes. []

    Compound Description: Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8, 8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl] is a dopamine agonist that exhibits high affinity for D2 and D3 receptors. [] It is commonly used as a pharmacological tool to investigate the roles of these receptors in various behavioral and physiological processes. []

    Compound Description: Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl) ergotaman-3′,6′-18-trione methanesulfonate] is a dopamine agonist used in treating conditions like Parkinson's disease, hyperprolactinemia, and acromegaly. [] It primarily acts on D2 receptors but can also interact with other dopamine receptor subtypes. []

    Compound Description: Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl] is a dopamine agonist that exhibits high affinity for both D1 and D2 receptors. [] It is used in treating Parkinson's disease and has potential applications in other conditions like erectile dysfunction. []

    Compound Description: L-741,626, chemically known as 3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole, is a dopamine receptor antagonist recognized for its preferential affinity for D2 receptors over D3 receptors. [] It has been used extensively in research to investigate the roles of D2 receptors in various behavioral and physiological processes. []

    Compound Description: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl) is a widely prescribed antipsychotic medication classified as a butyrophenone. [] It primarily acts as an antagonist at dopamine D2 receptors and, to a lesser extent, at other receptors, including serotonin and histamine receptors. [] Haloperidol's efficacy in treating psychosis highlights the clinical significance of dopamine receptor antagonism, particularly at D2 receptors, in managing psychotic disorders.

    Compound Description: Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphtha-lenecarboxamide) is a dopamine receptor antagonist that exhibits a moderate preference for D3 receptors over D2 receptors. [] It has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. []

    Compound Description: U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate) is a dopamine receptor antagonist that has been explored for its potential in treating conditions like schizophrenia. [] It exhibits a moderate preference for D3 receptors over D2 receptors and is often used as a pharmacological tool in research to investigate the roles of these receptors. []

    Compound Description: SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) is a dopamine receptor antagonist with selectivity for D3 receptors over D2 receptors. [] It has been investigated for its potential therapeutic benefits in conditions such as drug addiction and Parkinson's disease. []

    Compound Description: PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl) is a dopamine receptor antagonist with a higher affinity for D3 receptors compared to D2 receptors. [] It has shown promise in preclinical studies for treating drug addiction and Parkinson's disease, highlighting its therapeutic potential. []

    Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A) is a selective CB1 receptor inverse agonist. [, ]

    Compound Description: (−)-3cis -[2-hydroxyl-4-(1,1-dimethyl-heptyl)phenyl]-trans-4-[3-hydroxyl-propyl] cyclohexan-1-ol (CP55,940) is a potent cannabinoid agonist. [, ] It is often used as a pharmacological tool to investigate the effects of CB1 receptor activation.

    Compound Description: (R)-(+)--methanone mesylate (WIN55,212-2) is a potent aminoalkylindole agonist that exhibits high affinity for both CB1 and CB2 receptors. [, ] It is frequently employed as a pharmacological tool to study the effects of cannabinoid receptor activation.

    Compound Description: NESS 0327 (N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide]) is a novel and highly selective CB1 receptor antagonist. [] This compound exhibits a much higher affinity for CB1 receptors compared to CB2 receptors, making it a valuable tool for studying the specific roles of CB1 receptors in various physiological processes.

    Compound Description: S33084, chemically defined as (3aR, 9bS)-N- benzamide, is a potent and selective antagonist of dopamine D3 receptors. [] This compound demonstrates a high affinity for D3 receptors with over 100-fold selectivity compared to D2 receptors and other receptors tested. [] Preclinical studies highlight its potential in understanding the role of D3 receptors in various neurological processes.

    Compound Description: GR218,231, chemically known as 2(R,S)-(di-n-propylamino)-6-(4-methoxyphenylsulfonyl methyl)-1,2,3,4-tetrahydronaphthalene, acts as a selective antagonist at dopamine D3 receptors compared to D2 receptors. [] This selectivity makes it a valuable tool for investigating the specific roles of D3 receptors in neurological and physiological processes.

Properties

CAS Number

1040635-48-0

Product Name

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.88

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(21-18(25-11)12-6-8-13(20)9-7-12)10-26-19-22-15-5-3-2-4-14(15)17(24)23-19/h6-9H,2-5,10H2,1H3,(H,22,23,24)

InChI Key

WYSSLSZPUYDASR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCCC4)C(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.